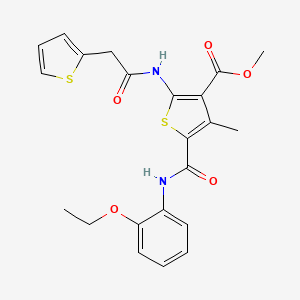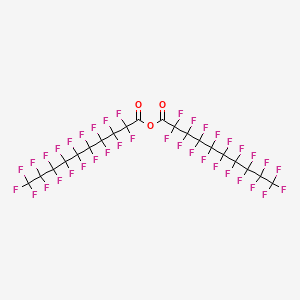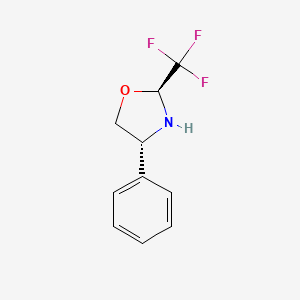![molecular formula C17H14Br2 B12078965 2',7'-Dibromospiro[cyclopentane-1,9'-fluorene] CAS No. 441771-49-9](/img/structure/B12078965.png)
2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo-: is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- typically involves a multi-step process. One common method starts with fluorene, which undergoes bromination to introduce bromine atoms at the 2’ and 7’ positions. This is followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of palladium-catalyzed C–C cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as phenylacetylene or boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cross-Coupling Reactions: These are commonly used to introduce various substituents, enhancing the compound’s photophysical properties.
Applications De Recherche Scientifique
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- has several scientific research applications:
Organic Electronics: It is used as a blue-emitting material in organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and thermal stability.
Photonics and Optoelectronics: The compound’s unique structure and properties make it suitable for use in photonic devices and optoelectronic applications.
Material Science: It is used in the development of new high-performance materials with desirable optical and electronic properties.
Mécanisme D'action
The mechanism by which Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- exerts its effects is primarily through its electronic properties. The spiro structure provides rigidity and stability, while the bromine atoms can participate in various chemical reactions to modify the compound’s properties. The molecular targets and pathways involved are typically related to its use in electronic and photonic devices, where it acts as a luminescent material or a charge transport material .
Comparaison Avec Des Composés Similaires
Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- can be compared with other spiro compounds such as:
Spiro[fluorene-9,9’-xanthene]: This compound is used in similar applications but has different photophysical properties.
Spirobifluorene: Known for its use in organic electronics, it has a different structure but shares some similar applications.
The uniqueness of Spiro[cyclopentane-1,9’-[9H]fluorene], 2’,7’-dibromo- lies in its specific substitution pattern and the resulting properties, which make it particularly suitable for blue-emitting materials in OLEDs .
Propriétés
Numéro CAS |
441771-49-9 |
|---|---|
Formule moléculaire |
C17H14Br2 |
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
2',7'-dibromospiro[cyclopentane-1,9'-fluorene] |
InChI |
InChI=1S/C17H14Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h3-6,9-10H,1-2,7-8H2 |
Clé InChI |
DNBOHWXTNJCCSR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)

![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)


![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)

![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
